molecular formula C13H9ClFN3O B11795285 (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B11795285
M. Wt: 277.68 g/mol
InChI Key: BAAKLZOZPDVYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro and Fluorophenyl Groups: These groups are introduced via substitution reactions using suitable reagents such as chlorinating and fluorinating agents.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential therapeutic applications.

Uniqueness

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

[4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol

InChI

InChI=1S/C13H9ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-6,19H,7H2

InChI Key

BAAKLZOZPDVYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2CO)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.